molecular formula C₆H₇N₃O₂ B106645 N-Hydroxy-1-oxy-nicotinamidine CAS No. 92757-16-9

N-Hydroxy-1-oxy-nicotinamidine

Cat. No. B106645
CAS RN: 92757-16-9
M. Wt: 153.14 g/mol
InChI Key: QRGUYOXSVWPAGG-UHFFFAOYSA-N
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Description

N-Hydroxy-1-oxy-nicotinamidine is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 . It is used in proteomics research .


Physical And Chemical Properties Analysis

N-Hydroxy-1-oxy-nicotinamidine is a solid at room temperature .

Scientific Research Applications

Proteomics Research

N-Hydroxy-1-oxy-nicotinamidine: is utilized in proteomics research due to its biochemical properties . It serves as a reagent in the identification and quantification of proteins, aiding in the understanding of their structure, function, and interactions within biological systems.

Coordination Chemistry

The compound’s ability to act as a ligand makes it valuable in coordination chemistry. It can form complexes with metals, which are essential for studying the properties and reactions of metal ions in biological systems .

Crystallography

In crystallography, N-Hydroxy-1-oxy-nicotinamidine is used to synthesize derivatives that facilitate the study of molecular structures through X-ray crystallography. This application is crucial for determining the three-dimensional arrangement of atoms in a crystal .

Antimicrobial Agents

Research has shown that derivatives of this compound exhibit strong bactericidal and fungicidal properties. They are investigated for their potential use as antimicrobial agents in various products, including pharmaceuticals and personal care items .

Proton Conductors

The compound’s derivatives act as proton conductors and have been studied for their ability to inhibit membrane transport processes in fungi, which is significant for developing antifungal treatments .

Anti-Dandruff Applications

A zinc complex of N-Hydroxy-1-oxy-nicotinamidine is widely used in anti-dandruff shampoos. Its efficacy in treating dandruff and seborrhoeic dermatitis is well-documented, making it a key ingredient in personal care products .

Antibiofilm Agents

The compound’s zinc complex has been demonstrated to possess antibacterial properties, particularly as an antibiofilm agent. It enhances the antibacterial activity of other compounds, such as silver sulfadiazine, used in ointments .

Spin Trapping in Biochemistry

N-Hydroxy-1-oxy-nicotinamidine: derivatives are used as spin trapping agents in biochemical research. They help detect and identify free radicals within biological systems, which is vital for understanding oxidative stress and its impact on health .

Safety and Hazards

N-Hydroxy-1-oxy-nicotinamidine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGUYOXSVWPAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[O-])/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430553
Record name N-Hydroxy-1-oxy-nicotinamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92757-16-9
Record name N-Hydroxy-1-oxy-nicotinamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-1-oxy-nicotinamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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